Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound featuring a benzyl group, a furan ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through the reaction of 2-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions.
Amination Reaction: The pyridine derivative is then subjected to an amination reaction with benzylamine to introduce the benzyl group.
Carbamate Formation: Finally, the compound is treated with phosgene or a suitable carbamoyl chloride to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydride reagents such as sodium borohydride.
Substitution: The benzyl group can be substituted via nucleophilic substitution reactions, often using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Furan epoxides
Reduction: Amines or alcohols, depending on the specific functional groups reduced
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can be used as an intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism by which Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the activity of these proteins. The furan and pyridine rings could play crucial roles in binding to the active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(pyridin-3-ylamino)-2-oxoethyl)carbamate
- Benzyl (2-(furan-2-ylamino)-2-oxoethyl)carbamate
- Benzyl (2-(pyridin-2-ylmethylamino)-2-oxoethyl)carbamate
Uniqueness
Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its binding affinity and specificity towards biological targets compared to similar compounds with only one of these rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
benzyl N-[2-[[2-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(13-23-20(25)27-14-15-6-2-1-3-7-15)22-12-16-8-4-10-21-19(16)17-9-5-11-26-17/h1-11H,12-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSLBQSFBRIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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